

Elucidating the Structure of the Rivaroxaban Diol Metabolite: A Technical Guide

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Compound of Interest

Compound Name: Rivaroxaban diol

Cat. No.: B565196

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Introduction

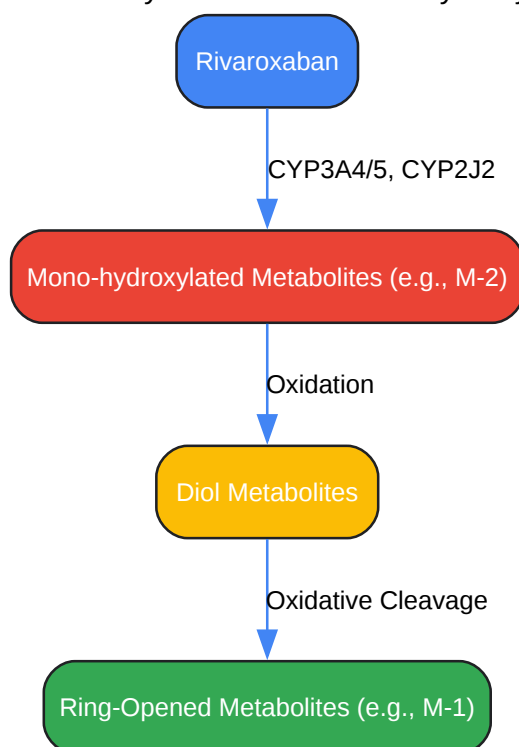
Rivaroxaban, an oral direct factor Xa inhibitor, is a widely prescribed anticoagulant for the prevention and treatment of thromboembolic disorders.[1] Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy and safety. Rivaroxaban undergoes extensive metabolism, with approximately two-thirds of the administered dose being subject to metabolic degradation.[2] The primary metabolic pathways involve the oxidative degradation of the morpholinone moiety, mediated by cytochrome P450 enzymes (CYP3A4/5 and CYP2J2), and CYP-independent hydrolysis of amide bonds.[2][3]

One of the key metabolic transformations is the hydroxylation of the morpholinone ring, leading to the formation of various hydroxylated metabolites. While the term "**rivaroxaban diol** metabolite" is used commercially for a reference standard (CAS 1160170-00-2), the primary scientific literature identifies these initial oxidative products by specific nomenclature, such as M-2.[3] Further oxidation of these hydroxylated intermediates can lead to ring-opened products, such as metabolite M-1, which is a major metabolite found in hepatocytes.[3] This technical guide provides a consolidated overview of the methodologies and workflows employed in the structure elucidation of these critical hydroxylated metabolites of rivaroxaban, with a focus on the initial dihydroxylated species.

Metabolic Pathway of Rivaroxaban

The metabolic cascade of rivaroxaban primarily targets the morpholinone ring. The initial step involves hydroxylation, which can occur at different positions on this ring, leading to mono-hydroxylated and subsequently di-hydroxylated species. These diol metabolites are then susceptible to further oxidative cleavage, resulting in ring-opened structures.

Figure 1: Metabolic Pathway of Rivaroxaban to Hydroxylated Metabolites



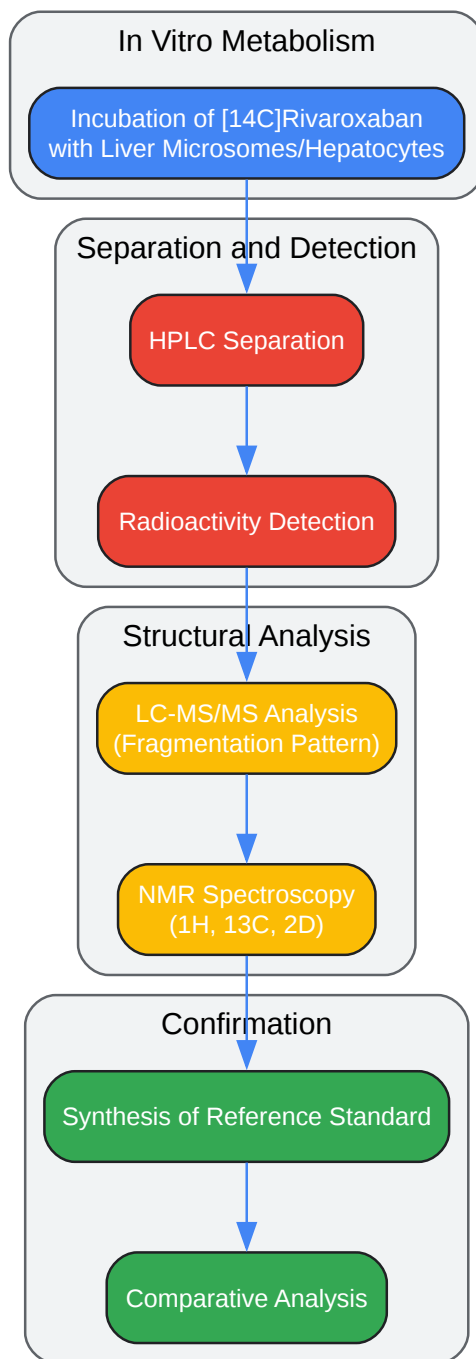
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Caption: Figure 1: Metabolic Pathway of Rivaroxaban to Hydroxylated Metabolites.

Experimental Workflow for Structure Elucidation

The process of identifying and characterizing the **rivaroxaban diol** metabolite involves a multi-step workflow, beginning with in vitro metabolism studies and culminating in detailed spectroscopic analysis.

Figure 2: Experimental Workflow for Metabolite Structure Elucidation



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Caption: Figure 2: Experimental Workflow for Metabolite Structure Elucidation.

Experimental Protocols

In Vitro Incubation

- Objective: To generate metabolites of rivaroxaban using liver microsomal or hepatocyte preparations.
- Procedure:
 - Radiolabeled [^{14}C]Rivaroxaban is incubated with liver microsomes or cryopreserved hepatocytes from human, rat, or dog origin.
 - The incubation mixture contains a buffered solution (e.g., potassium phosphate buffer, pH 7.4) and necessary cofactors, such as an NADPH-regenerating system (for microsomes).
 - Incubations are typically carried out at 37°C for a specified period (e.g., 60 minutes).
 - The reaction is terminated by the addition of an organic solvent, such as acetonitrile, which also serves to precipitate proteins.
 - Following centrifugation, the supernatant containing the parent drug and its metabolites is collected for analysis.

High-Performance Liquid Chromatography (HPLC)

- Objective: To separate rivaroxaban from its metabolites.
- Typical System:
 - Column: A reverse-phase C18 column (e.g., Phenomenex Luna 5 μm C18, 250 x 4.6 mm).
[4]
 - Mobile Phase: A gradient elution is commonly used, with a mixture of an aqueous phase (e.g., 10 mmol/L ammonium acetate with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
[5]
 - Flow Rate: Approximately 0.4-1.0 mL/min.
[4][5]
 - Detection:

- UV detection at a wavelength of approximately 250 nm.
- For radiolabeled studies, an in-line radioactivity detector is used.

Mass Spectrometry (MS)

- Objective: To determine the mass of the metabolites and their fragmentation patterns for structural elucidation.
- Typical System:
 - Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.^[5]
 - Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) is used.
 - MS/MS Analysis: Collision-induced dissociation (CID) is performed to generate fragment ions. The fragmentation pattern of the metabolite is compared with that of the parent drug to identify the site of metabolic modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To obtain detailed structural information, including the precise location of hydroxyl groups.
- Procedure:
 - The metabolite of interest is isolated and purified, often using preparative HPLC.
 - A sufficient quantity of the purified metabolite (typically in the microgram to milligram range) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
 - A suite of NMR experiments is conducted, including:
 - ¹H NMR: To identify proton signals and their multiplicities.
 - ¹³C NMR: To identify carbon signals.

- 2D NMR (e.g., COSY, HSQC, HMBC): To establish correlations between protons and carbons, which is essential for assigning the structure.
- The chemical shifts and coupling constants of the metabolite are compared with those of the parent rivaroxaban to pinpoint the structural changes.

Quantitative Data

While specific quantitative NMR and MS/MS data for a definitively characterized "**rivaroxaban diol** metabolite" are not readily available in the public domain literature, the following table summarizes the key mass spectrometric information for rivaroxaban and its expected hydroxylated metabolites.

Compound	Molecular Formula	[M+H] ⁺ (m/z)	Key Diagnostic Information
Rivaroxaban	C ₁₉ H ₁₈ CIN ₃ O ₅ S	436.07	Parent drug
Mono-hydroxylated Metabolite (e.g., M-2)	C ₁₉ H ₁₈ CIN ₃ O ₆ S	452.07	A mass shift of +16 Da from rivaroxaban, indicative of the addition of one oxygen atom.
Diol Metabolite	C ₁₉ H ₁₈ CIN ₃ O ₇ S	468.06	A mass shift of +32 Da from rivaroxaban, indicative of the addition of two oxygen atoms.

Conclusion

The structure elucidation of the **rivaroxaban diol** metabolite is a systematic process that relies on the generation of the metabolite through in vitro systems, followed by its separation and characterization using advanced analytical techniques. The combination of HPLC for separation, mass spectrometry for mass determination and fragmentation analysis, and NMR spectroscopy for detailed structural assignment provides a powerful toolkit for identifying and confirming the chemical structure of this and other drug metabolites. The primary site of

oxidative metabolism on rivaroxaban is the morpholinone ring, leading to hydroxylated species that are key intermediates in its metabolic cascade. A thorough understanding of these metabolites is fundamental for drug development professionals in assessing the overall disposition and safety profile of rivaroxaban.

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